methyl 3-formyl-1H-indole-5-carboxylate methyl 3-formyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 197506-83-5
VCID: VC21538087
InChI: InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)NC=C2C=O
Molecular Formula: C11H9NO3
Molecular Weight: 203,2 g/mole

methyl 3-formyl-1H-indole-5-carboxylate

CAS No.: 197506-83-5

Cat. No.: VC21538087

Molecular Formula: C11H9NO3

Molecular Weight: 203,2 g/mole

* For research use only. Not for human or veterinary use.

methyl 3-formyl-1H-indole-5-carboxylate - 197506-83-5

CAS No. 197506-83-5
Molecular Formula C11H9NO3
Molecular Weight 203,2 g/mole
IUPAC Name methyl 3-formyl-1H-indole-5-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3
Standard InChI Key UGLRSYDAOVKFIJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)NC=C2C=O
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC=C2C=O

Chemical Structure and Properties

Molecular Identity and Composition

Methyl 3-formyl-1H-indole-5-carboxylate, also known as 3-formyl-1H-indole-5-carboxylic acid methyl ester, is an indole derivative with specific functional groups positioned at the 3 and 5 positions of the indole ring system . The compound has a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.2 g/mol. Its structure consists of an indole core with a formyl (CHO) group at the 3-position and a methyl carboxylate (COOCH₃) group at the 5-position. This arrangement of functional groups creates a molecule with unique chemical reactivity and physical properties that make it valuable for various applications.

The compound is registered with CAS number 197506-83-5, which serves as its unique identifier in chemical databases and regulatory systems . The structural configuration provides multiple sites for potential chemical modifications, making it particularly useful as a synthetic intermediate. The presence of both electron-withdrawing groups (the ester and formyl functionalities) on the indole skeleton creates an electron distribution pattern that influences its reactivity in various chemical transformations.

Synthesis Methodologies

Traditional Synthetic Routes

The conventional synthesis of methyl 3-formyl-1H-indole-5-carboxylate typically involves the esterification of 3-formyl-1H-indole-5-carboxylic acid with methanol. This approach follows standard esterification protocols, likely employing an acid catalyst to facilitate the reaction. The starting material, 3-formyl-1H-indole-5-carboxylic acid, must first be prepared, which often involves formylation of appropriately substituted indoles followed by installation of the carboxylic acid functionality.

Modern Synthetic Approaches

Recent advances in synthetic methodology have led to milder and more efficient routes to 3-formylindoles. One such approach uses a Ph₃P/ICH₂CH₂I-promoted formylation of indoles with DMF under mild conditions . This method operates through a Vilsmeier-type intermediate that is readily formed from DMF promoted by the Ph₃P/ICH₂CH₂I system. The advantage of this approach is its convenient operation and milder reaction conditions compared to traditional methods.

Another innovative method involves electrochemical decarboxylation of glyoxylic acid with an amine functioning as a dual-purpose organocatalyst . This approach is noteworthy for its efficiency, as the amine facilitates both the electrochemical decarboxylation and the nucleophilic reaction. The catalyst loading can be as low as 1 mol%, making it an economical and green chemistry approach. Furthermore, this protocol demonstrates broad functional group tolerance under ambient conditions, enhancing its synthetic utility.

Flow Chemistry Applications

A particularly innovative approach to the synthesis of 3-formylindoles employs continuous flow chemistry using hexamethylenetetramine (HMTA) and iodine . This technique uses a mixed solvent system of DMF–H₂O (1:1, vol/vol) that completely dissolves reagents and prevents clogging of microchannels during fluid flow. The continuous flow technique provides maximized mixing and excellent heat transfer efficiency, accelerating the rate of C3-formylation of indoles without requiring strong acids, bases, or metal catalysts.

This flow chemistry method can produce high yields of C3-formylated indoles (up to 83%) at 150°C with residence times as low as 8 minutes . The efficiency and rapidity of this approach make it particularly attractive for scale-up and industrial applications, demonstrating how modern synthetic techniques can overcome limitations of traditional batch processes.

Research Applications

Pharmaceutical Intermediates

Methyl 3-formyl-1H-indole-5-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical research aimed at developing new drugs . The compound's bifunctional nature—with reactive sites at the formyl group, ester function, and indole nitrogen—provides versatile chemical handles for constructing more complex structures. These structural features allow medicinal chemists to incorporate this building block into molecules designed to interact with specific biological targets.

The indole core itself is a privileged structure in medicinal chemistry, being present in numerous natural products and pharmaceuticals. When combined with the formyl and ester functionalities present in methyl 3-formyl-1H-indole-5-carboxylate, this creates opportunities for developing compounds with improved pharmacological profiles. The formyl group, in particular, can participate in condensation reactions to generate more complex heterocycles or install linkers to other pharmacophores.

Research indicates that derivatives of this compound have been explored in the context of designing inhibitors of sentrin-specific proteases (SENPs), specifically SENP1, which has been identified as a novel drug target against prostate cancer . The structural features of methyl 3-formyl-1H-indole-5-carboxylate make it a valuable starting material for constructing these potential therapeutic agents.

Fluorescent Probe Development

Methyl 3-formyl-1H-indole-5-carboxylate is utilized in the development of fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time . The indole core itself possesses fluorescent properties that can be modulated through appropriate structural modifications. The formyl group at the 3-position provides a reactive site for condensation reactions with various amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively, which can tune the fluorescent properties of the resulting molecules.

These fluorescent probes are critical tools in modern molecular biology and cell biology research, allowing scientists to track protein localization, monitor enzyme activity, and observe dynamic processes within living cells. The development of such probes requires careful optimization of their photophysical properties, including excitation and emission wavelengths, quantum yield, and photostability. Methyl 3-formyl-1H-indole-5-carboxylate, with its modifiable structure, serves as a valuable scaffold for designing probes with tailored properties.

Organic Electronics Applications

In the field of organic electronics, methyl 3-formyl-1H-indole-5-carboxylate finds applications particularly in the fabrication of organic light-emitting diodes (OLEDs), contributing to enhanced energy efficiency and performance . The indole framework, with its extended π-conjugation, can serve as a building block for creating materials with specific electronic and optoelectronic properties. The presence of the formyl group provides a site for further extension of the conjugated system through condensation reactions, while the ester functionality offers opportunities for tuning solubility and intermolecular interactions.

OLEDs represent an important technology for displays and lighting applications, offering advantages such as flexibility, color quality, and energy efficiency. The development of new OLED materials requires careful molecular design to optimize charge transport, luminescence efficiency, and device stability. Methyl 3-formyl-1H-indole-5-carboxylate, when appropriately functionalized, can contribute to the development of OLED materials with improved performance characteristics.

Material Science Innovations

Methyl 3-formyl-1H-indole-5-carboxylate is utilized in the creation of advanced materials with unique properties, such as improved thermal stability and mechanical strength, which are beneficial for various industrial applications . The indole core, when incorporated into polymeric or supramolecular structures, can contribute to materials with enhanced thermal and photostability due to its aromatic character. The functional groups present in methyl 3-formyl-1H-indole-5-carboxylate provide sites for cross-linking or polymerization reactions, leading to materials with tailored physical properties.

These advanced materials may find applications in various fields, including coatings, adhesives, membranes, and composites. The ability to precisely control the structure and properties of these materials at the molecular level is a key advantage of using well-defined building blocks like methyl 3-formyl-1H-indole-5-carboxylate. The synthesis of such materials often involves multi-step processes that leverage the reactivity of the formyl and ester groups to create complex architectures with specific functional properties.

Cancer Therapeutics Research

The compound is being explored for its potential in cancer treatment, as it can interact with specific biological targets, offering a pathway for novel therapeutic strategies . Research in this area focuses on the development of compounds that can modulate key proteins involved in cancer progression or survival. The structural features of methyl 3-formyl-1H-indole-5-carboxylate make it a valuable synthetic intermediate for constructing molecules designed to interact with these targets.

One specific area of research involves the development of inhibitors of sentrin-specific protease 1 (SENP1), which has been identified as a novel drug target against prostate cancer . Studies have revealed that SENP1 is overexpressed in prostate cancer and promotes cancer progression and metastasis. Derivatives of methyl 3-formyl-1H-indole-5-carboxylate have been explored as potential SENP1 inhibitors, with some compounds showing promising activity in preliminary studies.

Application AreaKey FunctionsResearch Focus
Pharmaceutical DevelopmentSynthetic intermediateDevelopment of bioactive compounds and drug candidates
Fluorescent ProbesCore structure for fluorophoresReal-time visualization of cellular processes
Organic ElectronicsComponent in OLED materialsEnhancement of energy efficiency and device performance
Material ScienceBuilding block for advanced materialsCreating materials with improved thermal stability and mechanical strength
Cancer TherapeuticsPrecursor to bioactive moleculesDevelopment of SENP1 inhibitors for prostate cancer treatment

Recent Research Advances

Synthetic Methodology Innovations

Recent years have seen significant advances in synthetic methodologies for preparing and functionalizing methyl 3-formyl-1H-indole-5-carboxylate and related compounds. One notable advancement is the development of a tandem N-alkylation-ionic aza-Cope (or Claisen) rearrangement-hydrolysis reaction of readily available indolyl bromides with enamines . This approach provides access to synthetically and biologically important 2-reverse quaternary-centered prenylated indoles with high efficiency. Remarkably, the reaction produces unusual nonaromatic 3-methylene-2,3-dihydro-1H-indole architectures instead of aromatic indoles, which can serve as versatile building blocks for constructing structurally diverse 2-reverse prenylated indoles.

Another innovative approach involves the synthesis of polycyclic spirooxindoles via an asymmetric catalytic one-pot stepwise Aldol/chloroetherification/aromatization procedure . This method enables the preparation of chiral pentacyclic spirooxindoles containing a tetrahydropyrano[2,3-b]indole scaffold through a one-pot stepwise sequence from 3-(3-indolomethyl)oxindole, paraformaldehyde, and N-chlorosuccinimide (NCS). The resulting pentacyclic spirooxindoles can be further transformed into bispirooxindoles and other structurally diverse spirocyclic oxindoles, demonstrating the versatility of this approach for accessing complex molecular architectures.

Emerging Therapeutic Applications

Research on the therapeutic potential of compounds derived from methyl 3-formyl-1H-indole-5-carboxylate continues to expand. One promising area involves the development of benzopyrazole compounds and their analogs as inhibitors of the complement system . These compounds have potential applications in the treatment and prevention of diseases and conditions characterized by aberrant complement system activity, which plays a role in various inflammatory and autoimmune disorders.

The discovery of potent and selective non-competitive sentrin-specific protease 1 (SENP1) inhibitors represents another significant advance . Studies on prostate cancer have revealed an overexpression of SENP1, which promotes cancer progression and metastasis. Therefore, SENP1 has been identified as a novel drug target for prostate cancer treatment. Structure-activity relationship (SAR) studies on a newly identified pyridone scaffold have revealed allosteric inhibitors with attractive in vitro ADMET properties regarding plasma binding and plasma stability, offering promising leads for further development.

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